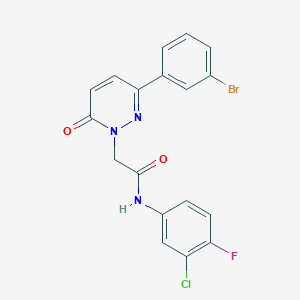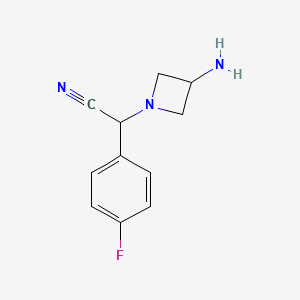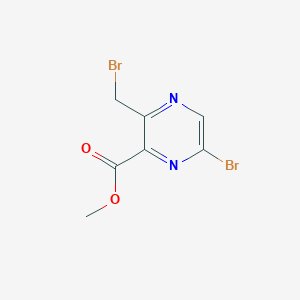
(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom and a propyl group substituted with a trifluoromethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves a multi-step process. One common method starts with the bromination of 4-bromotoluene to produce 4-bromobenzyl bromide . This intermediate is then reacted with 3-trifluoromethylsulfanyl-propylamine under suitable conditions to yield the target compound. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.
化学反応の分析
Types of Reactions
(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The trifluoromethylsulfanyl group can be reduced to a thiol group under strong reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include various substituted benzylamines or benzylthiols.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur-containing compounds.
科学的研究の応用
(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluoromethylsulfanyl group can form specific interactions with active sites, leading to inhibition or activation of the target. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
4-Bromobenzyl alcohol: Similar structure but with a hydroxyl group instead of the amine group.
Benzyl bromide: Lacks the trifluoromethylsulfanyl group and has a simpler structure.
4-Bromobenzaldehyde: Contains an aldehyde group instead of the amine group.
Uniqueness
(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is unique due to the presence of both a bromine atom and a trifluoromethylsulfanyl group, which impart specific reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H13BrF3NS |
|---|---|
分子量 |
328.19 g/mol |
IUPAC名 |
N-[(4-bromophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H13BrF3NS/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2 |
InChIキー |
OGGMBHDTCQGXBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNCCCSC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



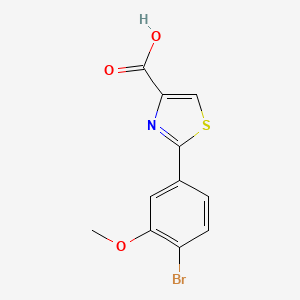
![2-ethyl-10-methyl-3-phenethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14867997.png)
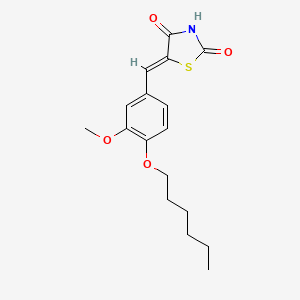
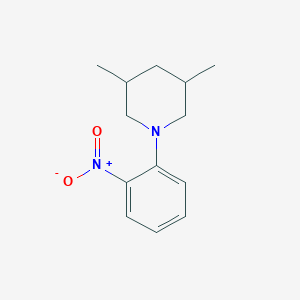
![1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)
